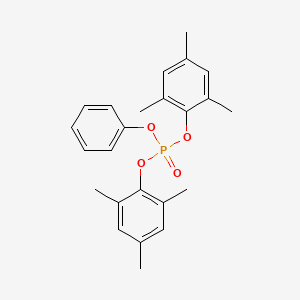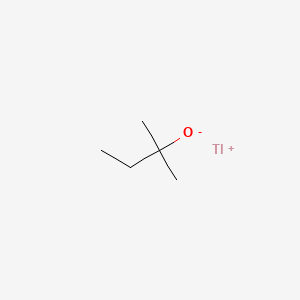
2-Butanol, 2-methyl-, thallium(1+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 2-methyl-, thallium(1+) salt is an organothallium compound It consists of a thallium ion (Tl^+) bonded to 2-methyl-2-butanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-, thallium(1+) salt typically involves the reaction of 2-methyl-2-butanol with a thallium(I) salt, such as thallium(I) acetate or thallium(I) nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thallium(I) ion. The general reaction can be represented as:
2-methyl-2-butanol+Tl(I) salt→2-Butanol, 2-methyl-, thallium(1+) salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 2-methyl-, thallium(1+) salt can undergo various chemical reactions, including:
Oxidation: The thallium(I) ion can be oxidized to thallium(III) under certain conditions.
Reduction: The compound can be reduced back to its constituent alcohol and thallium metal.
Substitution: The thallium ion can be replaced by other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Various nucleophiles can be used to replace the thallium ion, depending on the desired product.
Major Products Formed
Oxidation: Thallium(III) compounds and oxidized organic products.
Reduction: 2-methyl-2-butanol and thallium metal.
Substitution: New organometallic compounds or functionalized organic molecules.
Aplicaciones Científicas De Investigación
2-Butanol, 2-methyl-, thallium(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 2-methyl-, thallium(1+) salt involves the interaction of the thallium ion with various molecular targets. Thallium ions can form strong bonds with sulfur and nitrogen-containing ligands, making them useful in coordination chemistry. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butanol, 2-methyl-, sodium salt
- 2-Butanol, 2-methyl-, potassium salt
- 2-Butanol, 2-methyl-, lithium salt
Uniqueness
2-Butanol, 2-methyl-, thallium(1+) salt is unique due to the presence of the thallium ion, which imparts distinct chemical properties compared to its sodium, potassium, and lithium counterparts. Thallium’s ability to form stable complexes and its reactivity in various chemical reactions make this compound particularly valuable in specialized applications.
Propiedades
Número CAS |
75222-21-8 |
|---|---|
Fórmula molecular |
C5H11OTl |
Peso molecular |
291.52 g/mol |
Nombre IUPAC |
2-methylbutan-2-olate;thallium(1+) |
InChI |
InChI=1S/C5H11O.Tl/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 |
Clave InChI |
XKVXJYYZALRVPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


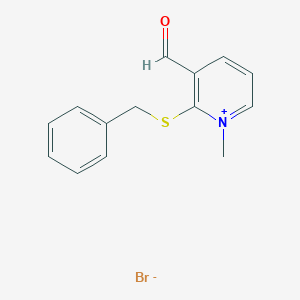


![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
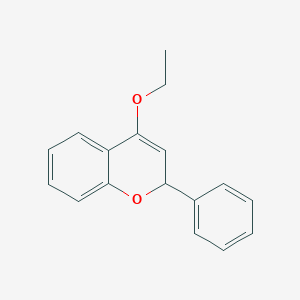
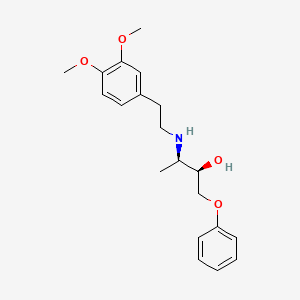
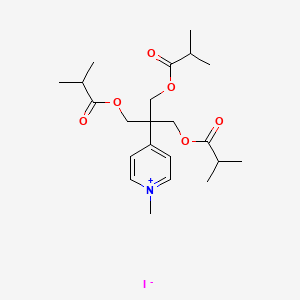
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


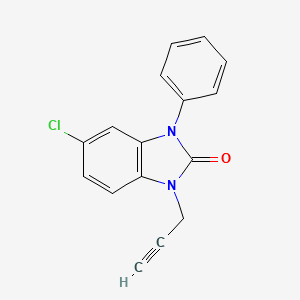
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
